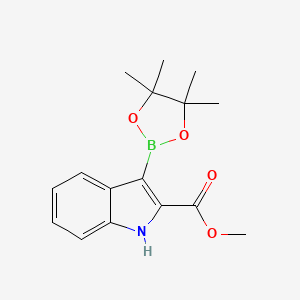

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a boronic ester derivative of indole. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the boronic ester group enhances its reactivity and versatility in various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other established methods.

Borylation: The introduction of the boronic ester group is achieved through a borylation reaction. This often involves the use of bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate.

Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Suzuki-Miyaura Coupling: This compound readily undergoes Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ester group.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Alcohols and Phenols: From oxidation.

Reduced Alcohols: From reduction of the ester group.

Aplicaciones Científicas De Investigación

Chemistry

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Acts as a ligand in various catalytic processes.

Biology

Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Medicine

Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry

Material Science: Used in the development of new materials with specific properties.

Mecanismo De Acción

The compound exerts its effects primarily through its boronic ester group, which participates in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The mechanism involves the formation of a palladium complex, transmetalation, and reductive elimination steps.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is unique due to its indole core, which imparts distinct electronic properties and reactivity compared to other boronic esters. This makes it particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals.

Actividad Biológica

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

- Molecular Formula : C10H19BO4

- Molecular Weight : 214.066 g/mol

- CAS Number : 1150561-77-5

The compound exhibits various biological activities primarily through its interaction with specific kinases and inflammatory pathways. Notably, it has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in numerous cellular processes such as metabolism, cell differentiation, and apoptosis.

Inhibition of Kinases

Studies indicate that this compound effectively suppresses GSK-3β activity. The inhibition of this kinase has implications for diseases such as Alzheimer's and cancer. The compound's IC50 values for GSK-3β inhibition range from 10 nM to over 1300 nM depending on structural modifications and experimental conditions .

Anti-inflammatory Effects

Research has demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide-induced models of inflammation. For instance:

- At concentrations of 1 µM, the compound reduced NO levels while exhibiting minimal cytotoxicity in microglial cells (BV-2) .

Cytotoxicity Profiles

In vitro studies assessing cytotoxic effects on neuronal cell lines (HT-22) showed that certain derivatives of the compound do not significantly decrease cell viability even at higher concentrations (up to 100 µM). This suggests a favorable safety profile for potential therapeutic applications .

Table: Summary of Biological Activities

Potential Therapeutic Applications

Given its biological activity profile, this compound holds promise for therapeutic applications in:

- Neurodegenerative diseases : By modulating GSK-3β activity.

- Inflammatory conditions : Through its anti-inflammatory properties.

Propiedades

IUPAC Name |

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)12-10-8-6-7-9-11(10)18-13(12)14(19)20-5/h6-9,18H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRKGLUEBJNUER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(NC3=CC=CC=C23)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.